molecular formula C11H6ClF3N2O2 B1466093 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 1004528-61-3

1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1466093
CAS No.: 1004528-61-3
M. Wt: 290.62 g/mol
InChI Key: CTUQYRGXVCPQAN-UHFFFAOYSA-N
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Description

The 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a key chemical scaffold in medicinal and agricultural chemistry. Its structure incorporates a pyrazole ring, a trifluoromethyl group, and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of bioactive molecules . The trifluoromethyl group is known to enhance metabolic stability, improve membrane permeability, and influence the binding affinity of drug-like compounds . In pharmaceutical research, this compound serves as a critical precursor for the development of anti-inflammatory agents. Structurally similar trifluoromethyl-pyrazole-carboxamide derivatives have been designed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, functioning as non-steroidal anti-inflammatory drug (NSAID) candidates with potential for reduced gastrointestinal toxicity . The carboxylic acid moiety allows for condensation with various amines to generate carboxamide derivatives, which can be optimized for enhanced potency and selectivity against therapeutic targets. In agrochemical research, this pyrazole carboxylic acid is a valuable building block for creating novel succinate dehydrogenase inhibitor (SDHI) fungicides . By converting the acid to an amide linkage with an aniline derivative, researchers can generate molecules that disrupt fungal mitochondrial respiration, offering protection against destructive plant pathogens . Some pyrazole carboxamide derivatives have demonstrated excellent antifungal activity that surpasses that of commercial fungicides like carboxin and boscalid . This compound is strictly for research use in these and other experimental applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-7-3-1-2-4-8(7)17-5-6(10(18)19)9(16-17)11(13,14)15/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUQYRGXVCPQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C11H6ClF3N2O2
  • Molecular Weight : 292.63 g/mol

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoroacetic anhydride under controlled conditions. The synthesis process has been documented in various studies, highlighting the efficiency of different synthetic routes.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer

In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses strong inhibitory effects against Gram-positive bacteria, with low toxicity towards human cells. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

4. Mechanistic Studies

Mechanistic investigations have revealed that the biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in cell growth and apoptosis. For example, it has been shown to inhibit the Akt/mTOR pathway, which is crucial for cancer cell survival .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another study, various concentrations of the compound were tested against Staphylococcus aureus and Bacillus subtilis. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest
PC3 (Prostate)10Inhibition of Akt/mTOR pathway

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)Toxicity to Human Cells
Staphylococcus aureus32Low toxicity
Bacillus subtilis32Low toxicity

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, as selective androgen receptor modulators (SARMs). These compounds are being investigated for their ability to treat androgen-dependent cancers such as prostate cancer. The compound's structure allows it to interact selectively with androgen receptors, potentially leading to fewer side effects compared to traditional therapies .

1.2 Anti-inflammatory Activity
Research has shown that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The specific mechanism involves blocking the enzyme's active site, thereby reducing the production of pro-inflammatory mediators. This makes compounds like this compound candidates for further development in treating inflammatory diseases .

1.3 Neuroprotective Effects
Emerging studies suggest that certain pyrazole derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. The specific mechanisms remain under investigation, but the structural characteristics of pyrazoles are believed to contribute to their neuroprotective capabilities .

Agricultural Applications

2.1 Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly against a range of broadleaf weeds. The mechanism of action typically involves the inhibition of key metabolic pathways in plants, leading to growth suppression and eventual death of the target species. Field trials have demonstrated its effectiveness in various crop systems, making it a valuable candidate for developing new herbicides .

2.2 Plant Growth Regulators
In addition to herbicidal applications, there is potential for using pyrazole derivatives as plant growth regulators. These compounds may influence plant growth patterns by modulating hormonal pathways or stress responses, thereby enhancing crop yields under suboptimal conditions .

Comparative Analysis of Applications

Application AreaMechanism of ActionPotential Benefits
Medicinal ChemistrySelective modulation of androgen receptorsTargeted cancer therapy with reduced side effects
Inhibition of COX enzymesAnti-inflammatory treatments
Neuroprotection through oxidative stress reductionPotential treatment for neurodegenerative diseases
AgriculturalInhibition of metabolic pathways in weedsEffective weed control
Modulation of plant growth hormonesEnhanced crop yields

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited prostate cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent for androgen-dependent malignancies .
  • Herbicidal Efficacy : Field trials reported significant reductions in weed populations when applying formulations containing this compound, indicating its practical utility in agricultural settings .

Comparison with Similar Compounds

Halogen Substitution on the Phenyl Ring

Compound Name CAS Phenyl Substituent(s) Pyrazole Substituents Molecular Weight Key Properties/Applications References
Target Compound 98534-78-2 2-Cl 3-CF₃, 4-COOH 280.63 Hypothesized intermediate in drug synthesis
1-(4-Chlorophenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid 741717-63-5 4-Cl 5-CF₃, 4-COOH 280.63 Similar molecular weight; para-Cl may alter binding affinity
1-(2-Fluorophenyl)-5-CF₃-1H-pyrazole-4-carboxylic acid 618070-62-5 2-F 5-CF₃, 4-COOH 264.17 Fluorine's electronegativity impacts polarity; potential agrochemical use
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - 2,4-diCl 4-CH₃, 3-COOH 370.64 Multi-halogenation enhances lipophilicity; crystallographic data available

Key Observations :

  • Halogen Position : Ortho-substituted Cl (target compound) vs. para-Cl (741717-63-5) may influence steric hindrance and electronic effects .

Substituent Variations on the Pyrazole Core

Compound Name CAS Pyrazole Substituents Biological Activity References
Target Compound 98534-78-2 3-CF₃, 4-COOH Not explicitly reported
1-Methyl-3-CF₃-1H-pyrazole-4-carboxylic acid 113100-53-1 1-CH₃, 3-CF₃, 4-COOH Intermediate in fungicide synthesis
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid 176969-34-9 1-CH₃, 3-CF₂H, 4-COOH Agricultural applications (e.g., BASF Method D0903)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 113808-90-5 3,5-diCH₃, 4-COOH No reported activity; used in custom synthesis

Key Observations :

  • Trifluoromethyl vs. Difluoromethyl : The -CF₃ group (target compound) increases electron-withdrawing effects compared to -CF₂H (176969-34-9), affecting reactivity in nucleophilic substitutions .
  • Methyl Groups : 3,5-Dimethyl substitution (113808-90-5) reduces acidity of the -COOH group compared to the target compound .

Complex and Fused Ring Systems

Compound Name CAS Structural Features Molecular Weight Applications References
1-(4-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid 1152536-23-6 Fused cyclopentapyrazole ring 280.69 Potential CNS drug candidate
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-CF₃-1H-pyrazole-4-carboxylic acid - Pyridinyl substituent with Cl and CF₃ 375.68 High steric bulk; enzyme inhibition

Key Observations :

  • Heteroaromatic Substituents : Pyridinyl groups (CAS in ) may improve solubility but reduce membrane permeability compared to phenyl .

Preparation Methods

Synthesis via Ester Hydrolysis

A widely reported method involves the preparation of the corresponding pyrazole-4-carboxylate ester, followed by hydrolysis under basic conditions to yield the target carboxylic acid.

  • Starting Materials: The pyrazole ester derivative, often 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylate.
  • Reagents: Lithium hydroxide or sodium hydroxide as the base.
  • Solvent: Tetrahydrofuran (THF) or a mixture of water and alcohol/ether.
  • Conditions: Reaction temperatures range from 10 °C to 70 °C, with reaction times from 0.5 to 2 hours.
  • Workup: Acidification of the reaction mixture with hydrochloric acid to pH ~5, followed by filtration and washing to isolate the acid.

Example:

  • Dissolution of the ester (4.0 g, 18.0 mmol) in THF (20 mL),
  • Addition of lithium hydroxide (1.72 g, 0.72 mol),
  • Heating at 70 °C for 2 hours,
  • Concentration under reduced pressure,
  • Acidification with HCl,
  • Filtration and washing to yield the acid as a white crystalline solid with ~89% yield and melting point 133–134 °C.

Preparation via Direct Acid Halide Formation and Subsequent Amidation

Another advanced synthetic approach involves the conversion of the carboxylic acid intermediate to the corresponding acid halide, which then undergoes condensation with substituted anilines to form benzamide derivatives. This method can be adapted for the preparation of the acid itself by controlling the reaction steps.

  • Acid Halide Formation:

    • Reagents: Phosphorus trichloride, phosphorus pentachloride, or other acid halide reagents.
    • Solvents: Benzene, toluene, or hexane.
    • Conditions: Molar ratio of acid to acid halide reagent typically 1:2 to 1:5, reaction temperature 50 °C to reflux, reaction time 1–10 hours.
    • This step can simultaneously oxidize pyrazoline intermediates to pyrazole rings, simplifying the process and reducing environmental impact.
  • Amidation:

    • Reaction of the acid halide with substituted aniline in the presence of an acid-binding agent or acid-free conditions.
    • Solvents: Dichloromethane, chloroform, toluene, acetonitrile, or ethyl acetate.
    • Temperature: -10 °C to reflux.
    • Time: 1–10 hours.
    • Yields are high due to efficient conversion and simplified purification.

This method offers advantages such as fewer reaction steps, higher yields, and environmental benefits by avoiding traditional oxidants and acid-binding agents.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Ester Hydrolysis LiOH or NaOH, THF/H2O-alcohol mixture, 10–70 °C 85–90 Simple, well-established; requires ester precursor
Acid Halide Formation + Amidation PCl3/PCl5, benzene/toluene, 50 °C–reflux, 1–10 h 70–92 One-pot oxidation and halide formation; eco-friendly; high purity
Direct Hydrolysis under Acidic Conditions HCl or H2SO4, aqueous medium, reflux ~65 Less common; lower yield; harsher conditions

Research Findings and Notes

  • Hydrolysis under basic conditions is preferred over acidic hydrolysis due to higher yields and milder conditions, producing the acid in crystalline form suitable for further use.
  • The acid halide intermediate can be efficiently prepared with phosphorus-based chlorinating agents, enabling simultaneous oxidation of pyrazoline to pyrazole, streamlining the synthesis.
  • The use of acid halide intermediates reduces the need for acid-binding agents such as pyridine or methylsulfonyl chloride, lowering environmental impact and synthesis costs.
  • Recycling of by-product hydrochloric acid is feasible, improving the sustainability of the process.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or recrystallization ensures high purity products.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and hydrolysis. For example:

  • Step 1 : Suzuki-Miyaura coupling of a halogenated pyrazole intermediate with 2-chlorophenylboronic acid using Pd(OAc)₂ and XPhos ligand in tert-butanol with Cs₂CO₃ as base (40–100°C, inert atmosphere) .
  • Step 2 : Hydrolysis of the ester intermediate (e.g., methyl ester) to the carboxylic acid using concentrated HCl (36.5%) in water at 93–96°C for 17 hours .
  • Yield Optimization : Adjust catalyst loading (0.5–2 mol% Pd) and reaction time (5–24 hours) to improve efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For analogous pyrazole-carboxylic acids, monoclinic systems (e.g., P2/c space group) with parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° are reported .
  • NMR/FTIR : Confirm functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹ in IR; pyrazole proton signals at δ 7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 311.1 [M+1] for related analogs) and LCMS (>94% purity) validate molecular weight and purity .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Limited in water; dissolves in polar aprotic solvents (DMF, DMSO) or with base (e.g., NaHCO₃) to form carboxylate salts .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or decarboxylation. Avoid prolonged exposure to light or high humidity .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electron distribution. The trifluoromethyl group enhances electrophilicity at C4, while the 2-chlorophenyl moiety influences π-π stacking .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylic acid group often forms hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Test across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolite Screening : Use LC-HRMS to detect degradation products or active metabolites that may skew results .
  • Control Experiments : Validate assay conditions with known inhibitors/agonists to rule off-target effects .

Q. How does crystallography data inform structure-activity relationships (SAR)?

  • Torsion Angles : Adjust substituents (e.g., Cl vs. CF₃) to modulate dihedral angles between pyrazole and aryl rings, affecting steric bulk and target binding .
  • Hydrogen Bonding : Carboxylic acid groups in analogs (e.g., 5-(3-chlorophenoxy) derivatives) form robust H-bonds with Lys or Arg residues in protein targets .

Q. What mechanistic insights exist for its participation in cross-coupling reactions?

  • Catalytic Cycle : Pd⁰/Pdᴵᴵ intermediates facilitate oxidative addition with aryl halides. XPhos ligands enhance steric protection, reducing side reactions .
  • Rate-Limiting Steps : Base-assisted transmetallation (e.g., Cs₂CO₃) is critical for Suzuki coupling efficiency .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Analogs

ParameterValue (Analog from )
Space GroupP2/c
a (Å)13.192
b (Å)8.817
c (Å)30.012
β (°)102.42
V (ų)3409.1
Z8

Q. Table 2. Reaction Optimization for Ester Hydrolysis

ConditionOutcome
Temperature93–96°C
Time17 hours
HCl Concentration36.5%
Yield63.44 g (Scale: 0.04 mol)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

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